2-(4-Methoxyphenyl)piperazine acetate

Descripción general

Descripción

2-(4-Methoxyphenyl)piperazine acetate is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a methoxy group attached to the phenyl ring and an acetate group linked to the piperazine moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry and its potential therapeutic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)piperazine acetate typically involves the reaction of 4-methoxyphenylpiperazine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Methoxyphenyl)piperazine acetate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-Hydroxyphenyl)piperazine acetate.

Reduction: The acetate group can be reduced to yield the corresponding alcohol derivative.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-(4-Hydroxyphenyl)piperazine acetate.

Reduction: 2-(4-Methoxyphenyl)piperazine alcohol.

Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance the potency and selectivity of drug candidates. For instance, derivatives of piperazine compounds have been studied for their potential in treating conditions such as anxiety and depression due to their interaction with serotonin receptors .

Case Study: Neurological Disorders

A study focused on the synthesis of 2-(4-Methoxyphenyl)piperazine derivatives demonstrated their efficacy in modulating serotonin receptor activity, which is crucial for developing antidepressants. The findings indicated that certain derivatives exhibited higher binding affinity to serotonin receptors, suggesting potential therapeutic benefits .

Biochemical Research

In biochemical research, 2-(4-Methoxyphenyl)piperazine acetate is utilized to explore receptor interactions and signaling pathways. This application is vital for understanding drug mechanisms and improving therapeutic efficacy.

Data Table: Receptor Interaction Studies

| Compound | Target Receptor | Binding Affinity (nM) | Reference |

|---|---|---|---|

| 2-(4-Methoxyphenyl)piperazine | 5-HT1A | 25 | |

| 2-(4-Methoxyphenyl)piperazine | 5-HT2A | 30 | |

| Derivative A | 5-HT1A | 15 |

Medicinal Chemistry

The unique structure of this compound enables the design of new drug candidates with enhanced properties. Researchers modify this compound to create analogs that may exhibit improved pharmacokinetic profiles and reduced side effects.

Case Study: Drug Design

Recent research has focused on synthesizing novel piperazine derivatives that retain the methoxy group while altering other substituents to optimize their pharmacological profiles. These studies highlighted the importance of structural modifications in enhancing drug efficacy and safety .

Drug Formulation

This compound is also significant in drug formulation, where its properties facilitate the development of effective drug delivery systems. Such systems are crucial for ensuring better absorption and targeted action within the body.

Application Example: Delivery Systems

Research has shown that formulations incorporating this compound can improve the bioavailability of poorly soluble drugs, enhancing therapeutic outcomes .

Academic Research

Universities and research institutions frequently utilize this compound for various studies, contributing to advancements in medicinal chemistry and pharmacology. Its versatility makes it a valuable tool for academic investigations into drug interactions and mechanisms.

Research Highlights

- Studies have employed this compound to investigate its effects on various biological systems, leading to insights into its potential therapeutic applications .

- Academic institutions have reported findings on the synthesis and characterization of piperazine derivatives, further establishing their relevance in drug discovery .

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenyl)piperazine acetate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function .

Comparación Con Compuestos Similares

- 2-(4-Hydroxyphenyl)piperazine acetate

- 2-(4-Methylphenyl)piperazine acetate

- 2-(4-Ethoxyphenyl)piperazine acetate

Comparison: 2-(4-Methoxyphenyl)piperazine acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potential. For instance, the methoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes .

Actividad Biológica

2-(4-Methoxyphenyl)piperazine acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interactions with various receptors, synthesis, and potential therapeutic applications.

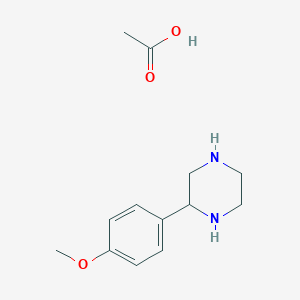

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

This compound has been studied for its interactions with several neurotransmitter receptors, primarily serotonergic receptors, which are crucial in mood regulation and various neurological functions.

Receptor Affinity

Research indicates that derivatives of piperazine compounds exhibit significant affinity towards serotonergic receptors such as:

- 5-HT1A

- 5-HT6

- 5-HT7

The compound demonstrates promising antidepressant-like activity, which has been evaluated through various behavioral tests in animal models. Notably, studies have shown that certain derivatives exhibit higher affinity and efficacy compared to traditional antidepressants like imipramine .

Synthesis and Derivatives

The synthesis of this compound involves carbodiimide-mediated coupling reactions between piperazine derivatives and appropriate acetic acid derivatives. The general synthetic pathway can be summarized as follows:

- Starting Materials : 4-Methoxyphenylpiperazine and acetic anhydride.

- Reaction Conditions : Conducted under controlled temperature with a suitable solvent (e.g., DMF).

- Purification : The resulting product is purified using crystallization techniques.

Antidepressant Activity

In a study evaluating the antidepressant-like effects of various piperazine derivatives, it was found that this compound exhibited significant activity at doses as low as 2.5 mg/kg in the tail suspension test, outperforming imipramine at a higher dose of 5 mg/kg .

| Compound | Receptor Affinity (Ki) | Antidepressant Activity (Tail Suspension Test) |

|---|---|---|

| This compound | <1 nm (5-HT1A) | Effective at 2.5 mg/kg |

| Imipramine | - | Effective at 5 mg/kg |

Sedative and Neurotoxic Effects

While exhibiting antidepressant properties, the compound also showed sedative effects with an ED50 of 17.5 mg/kg in locomotor tests and neurotoxicity at TD50 of 53.2 mg/kg in rotarod tests . This dual effect necessitates careful consideration of dosage in therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with serotonin receptors. The binding to these receptors influences neurotransmitter release and modulates various signaling pathways associated with mood regulation.

Oxidative Stress Response

Recent studies suggest that piperazine derivatives may also exert antioxidative effects. For instance, they can stabilize mitochondrial membrane potential and reduce reactive oxygen species (ROS) production, potentially offering protective effects against oxidative stress-related cellular damage .

Propiedades

IUPAC Name |

acetic acid;2-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.C2H4O2/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11;1-2(3)4/h2-5,11-13H,6-8H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXZIYSXUKXZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC=C(C=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-20-9 | |

| Record name | Piperazine, 2-(4-methoxyphenyl)-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.